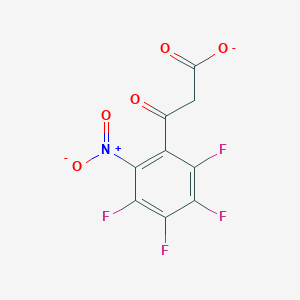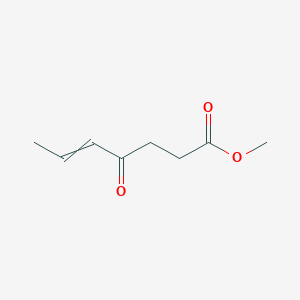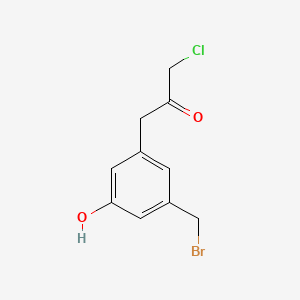
methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate is a chemical compound with a complex structure that includes multiple hydroxyl groups and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate typically involves the use of protected sugar derivatives. One common method involves the use of L-rhamnose as a starting material. The synthesis process includes several steps such as acetylation, bromination, and cyanation, followed by hydrolysis and other reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the keto group can yield a hydroxyl group.
Applications De Recherche Scientifique
Methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The keto group can also participate in nucleophilic addition reactions, further influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound has a similar structure but includes a phenylthio group, which imparts different chemical properties.
Methyl alpha-D-mannoside: Another similar compound, but with different stereochemistry and functional groups.
Uniqueness
Methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups and a keto group. These features make it a versatile compound for various chemical reactions and applications in scientific research.
Propriétés
Formule moléculaire |
C7H12O7 |
|---|---|
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
methyl (3S,4S,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
InChI |
InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4-,5-/m0/s1 |
Clé InChI |
KPHIBLNUVRGOGU-YUPRTTJUSA-N |
SMILES isomérique |
COC(=O)C(=O)[C@H]([C@H]([C@H](CO)O)O)O |
SMILES canonique |
COC(=O)C(=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


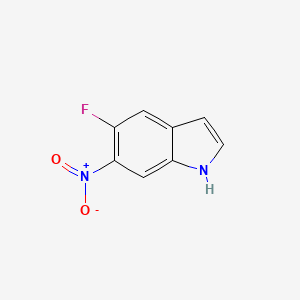

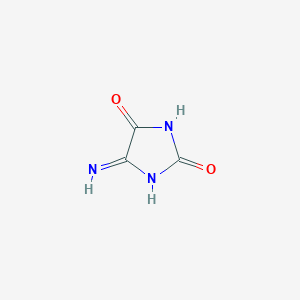

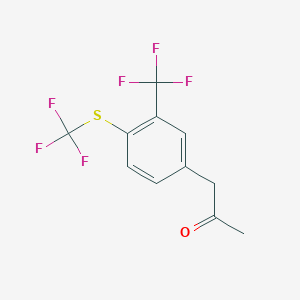
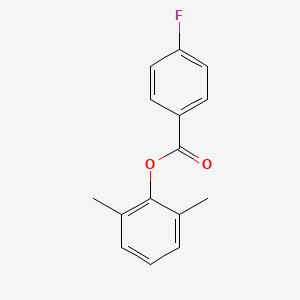
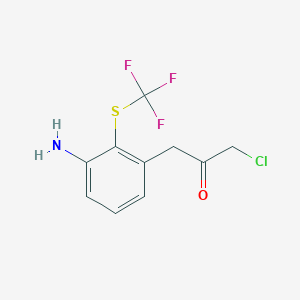
![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)

![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14075126.png)
